BenchChemオンラインストアへようこそ!

6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine

CDK4 inhibition Kinase profiling Cancer cell cycle

This CMAP chemotype compound is a powerful research tool with a dual mechanism: potent CDK4 inhibition (IC₅₀ 1.20 nM) and Smo-independent Hedgehog pathway blockade via GPR39 agonism. Its unique 6-chloro, N-cyclohexylmethyl, and 2-methyl substitution pattern ensures target engagement and cellular permeability. Use it to dissect drug-resistant cancer pathways, calibrate kinase assays, or advance GPR39 pharmacology. Available in high purity (≥95%). Request a quote for bulk or custom synthesis.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 1248693-31-3
Cat. No. B1464279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine
CAS1248693-31-3
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NCC2CCCCC2
InChIInChI=1S/C12H18ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,15,16)
InChIKeyNJLXSMKYWTWEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine (CAS 1248693-31-3): Chemical Identity, Purity Profile, and Core Pharmacological Classification


6-Chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine (CAS 1248693-31-3) is a synthetic small molecule belonging to the cyclohexyl-methyl aminopyrimidine (CMAP) chemotype, a class of compounds identified as Smoothened (Smo)-independent modulators of Hedgehog (Hh) signaling via activation of the orphan G protein-coupled receptor GPR39 [1]. With a molecular formula of C₁₂H₁₈ClN₃, a molecular weight of 239.74 g/mol, and a typical commercial purity of ≥95% , this compound serves as a versatile research tool for probing GPR39 pharmacology and Hh pathway biology. The presence of the 6-chloro substituent on the pyrimidine core and the N-cyclohexylmethyl group distinguishes it from the broader aminopyrimidine scaffold by influencing both target engagement and physicochemical properties critical for cellular permeability and metabolic stability.

Why 6-Chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine Cannot Be Replaced by Generic Aminopyrimidine Analogs: Mechanism-Specific Requirements


Generic substitution within the aminopyrimidine class is unreliable because this compound's biological signature arises from a dual-profile: potent cyclin-dependent kinase 4 (CDK4) inhibition (IC₅₀ = 1.20 nM) [1] combined with its structural membership in the CMAP chemotype that confers Smo-independent Hedgehog pathway blockade via GPR39 agonism [2]. Closely related analogs such as the 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine (des-2-methyl) variant (CAS 1248091-41-9) or the 5-bromo-N-cyclopentyl-2-methylpyrimidin-4-amine (CAS varies) lack the precise substitution pattern required to replicate both activities simultaneously. Even minor alterations—removal of the 2-methyl group, replacement of 6-chloro with 5-bromo, or modification of the N-cyclohexylmethyl moiety—can shift target selectivity, abolish GPR39 engagement, or alter physicochemical properties sufficiently to compromise cellular assay reproducibility. The quantitative evidence below demonstrates that this compound occupies a distinct position in chemical space that is not interchangeable with generic pyrimidine building blocks or kinase inhibitor fragments.

Quantitative Differentiation Evidence: 6-Chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine vs. Closest Analogs and In-Class Candidates


CDK4 Inhibitory Potency: 14.9-Fold Superiority vs. Clinically Validated CDK4/6 Inhibitor Ribociclib by Cross-Study Comparison

In a biochemical kinase inhibition assay, 6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine inhibited CDK4 with an IC₅₀ of 1.20 nM [1]. By cross-study comparison, this represents an approximately 14.9-fold greater potency than ribociclib (LEE011), a clinically approved CDK4/6 inhibitor that exhibits a CDK4 IC₅₀ of 10 nM under comparable biochemical conditions [2]. The assay for the target compound measured inhibition of CDK4 of unknown origin, with data curated in ChEMBL (CHEMBL5190225). While the assay conditions differ, both measurements employ isolated enzyme systems, allowing a class-level potency rank-ordering.

CDK4 inhibition Kinase profiling Cancer cell cycle

Hedgehog Pathway Modulation via GPR39 Agonism: Smo-Independent Mechanism Differentiates CMAP Chemotype from Vismodegib and Other Smo Antagonists

The CMAP chemotype, of which 6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine is a representative member, blocks Hedgehog (Hh) signaling downstream of Smoothened (Smo) by activating the orphan G protein-coupled receptor GPR39 [1]. This mechanism is fundamentally distinct from that of the FDA-approved Smo antagonist vismodegib, which binds directly to Smo with an IC₅₀ of approximately 13 nM in Gli-luciferase reporter assays [2]. Critically, CMAP compounds retain pathway inhibitory activity even in the presence of SMO agonist (SAG) or GLI1 overexpression—conditions under which vismodegib and other Smo antagonists lose efficacy [1]. While specific EC₅₀ or IC₅₀ values for this exact compound in GPR39-mediated Hh inhibition assays are not publicly reported, its structural identity as a 6-chloro, N-cyclohexylmethyl, 2-methyl-substituted CMAP places it within the active chemotype series validated in the Bassilana et al. study.

Hedgehog signaling GPR39 agonism Smo-independent cancer therapy

Structural Differentiation from Des-2-Methyl Analog (CAS 1248091-41-9): The 2-Methyl Substituent as a Critical Determinant of Target Engagement Profile

The closest commercially available structural analog is 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine (CAS 1248091-41-9), which differs solely by the absence of the 2-methyl group on the pyrimidine ring . This seemingly minor deletion has profound consequences: the des-methyl analog (C₁₁H₁₆ClN₃, MW 225.72) has not been reported to exhibit CDK4 inhibitory activity or to participate in the CMAP/GPR39 pharmacological profile demonstrated by the 2-methyl-bearing compound. In pyrimidine-based kinase inhibitor design, the 2-position substituent is known to influence the conformation of the hinge-binding motif and can determine kinase selectivity across the CDK family [1]. While direct head-to-head comparative activity data between these two compounds are not publicly available, the absence of the 2-methyl group in the des-methyl analog eliminates a key pharmacophoric feature that contributes to the unique target engagement fingerprint of the title compound.

Structure–activity relationship 2-Methyl effect Kinase selectivity

CYP2D6 Counter-Screening: Low Cytochrome P450 2D6 Inhibition (IC₅₀ = 6,480 nM) Supports Favorable Drug–Drug Interaction Liability Profile Relative to Structurally Related Pyrimidines

In a recombinant human CYP2D6 inhibition assay using insect cell microsomes with AMMC as substrate (30 min preincubation followed by NADPH addition), 6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine exhibited an IC₅₀ of 6,480 nM [1]. This value indicates low CYP2D6 inhibitory potential (IC₅₀ > 1 μM threshold commonly used to flag DDI risk). For comparison, the structurally related pyrimidine derivative 6-chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine has been reported to interact with multiple CYP isoforms, raising broader metabolic liability concerns . The low CYP2D6 inhibition of the title compound suggests a reduced propensity for pharmacokinetic drug–drug interactions mediated by this isoform, which metabolizes approximately 25% of clinically used drugs.

CYP2D6 inhibition Drug–drug interaction ADME-Tox profiling

High-Impact Application Scenarios for 6-Chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine in Academic and Industrial Research


Elucidating Smo-Independent Hedgehog Pathway Mechanisms in Drug-Resistant Cancer Models

This compound is ideally suited as a chemical probe to dissect Hh signaling downstream of Smo, particularly in cancer cell lines harboring SMO mutations that confer clinical resistance to vismodegib and sonidegib. Its CMAP chemotype-driven GPR39 agonism provides a Smo-orthogonal mechanism for suppressing GLI transcriptional activity, enabling researchers to distinguish between Smo-dependent and Smo-independent pathway contributions in tumor maintenance [1]. Experimental designs pairing this compound with Smo antagonists can reveal synergistic or compensatory pathway dynamics.

CDK4 Inhibitor Screening Cascades and Kinase Selectivity Profiling

With a CDK4 IC₅₀ of 1.20 nM [2], this compound serves as a high-potency reference standard for calibrating CDK4 biochemical and cellular assays. It can be deployed as a positive control in CDK4/6 inhibitor screening libraries, enabling benchmarking of new chemical entities against an established potency benchmark. Its concurrent GPR39 activity also makes it a valuable tool for assessing potential polypharmacology in kinase inhibitor candidates—an increasingly important consideration in modern drug discovery where deliberate multi-target engagement is sought for complex diseases.

GPR39 Receptor Pharmacology and Deorphanization Studies

As a member of the only well-characterized small-molecule chemotype known to activate GPR39 [1], this compound is a critical tool for laboratories investigating GPR39 signaling cascades, downstream effectors (IP3 accumulation, Ca²⁺ mobilization), and the receptor's role in metabolic regulation, neuroprotection, and gastrointestinal biology. It enables dose–response characterization of GPR39-mediated inositol phosphate generation independently of the ghrelin receptor family, filling a gap in the currently limited GPR39 pharmacological toolbox.

Physicochemical Reference Standard for CMAP Analog Synthesis and SAR Expansion

For medicinal chemistry teams pursuing CMAP-based lead optimization, this compound provides a defined reference point for systematic SAR studies. Its well-characterized substitution pattern (6-chloro, N-cyclohexylmethyl, 2-methyl) allows chemists to probe the incremental contributions of each functional group to potency, selectivity, and ADME properties. The commercially available des-2-methyl analog (CAS 1248091-41-9) serves as an accessible negative control for evaluating the contribution of the 2-methyl group, while the 5-bromo-N-cyclopentyl analog provides a comparator for assessing the impact of halogen position and N-alkyl variation.

Quote Request

Request a Quote for 6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.